![molecular formula C25H36O2Si B14389507 Ethyl 2-[methyl(diphenyl)silyl]decanoate CAS No. 89638-16-4](/img/structure/B14389507.png)
Ethyl 2-[methyl(diphenyl)silyl]decanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[methyl(diphenyl)silyl]decanoate is an organosilicon compound that features a silicon atom bonded to a methyl group and two phenyl groups, with an ethyl ester group attached to a decanoate chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[methyl(diphenyl)silyl]decanoate typically involves the reaction of a silyl chloride with an alcohol in the presence of a base. One common method is the reaction of methyl(diphenyl)silyl chloride with ethyl 2-decanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Ethyl 2-[methyl(diphenyl)silyl]decanoate can undergo various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The silyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products
Oxidation: Silanols or siloxanes.
Reduction: Ethyl 2-[methyl(diphenyl)silyl]decanol.
Substitution: Various substituted silyl compounds depending on the nucleophile used.
科学的研究の応用
Ethyl 2-[methyl(diphenyl)silyl]decanoate has several applications in scientific research:
Biology: Potential use in the development of bioactive molecules and drug delivery systems.
Medicine: Investigated for its potential in creating novel pharmaceuticals with improved properties.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
作用機序
The mechanism of action of ethyl 2-[methyl(diphenyl)silyl]decanoate involves its interaction with various molecular targets. The silyl group can enhance the lipophilicity of molecules, facilitating their passage through biological membranes. Additionally, the compound can act as a protecting group in organic synthesis, temporarily masking reactive sites and allowing for selective reactions to occur.
類似化合物との比較
Similar Compounds
Ethyl 2-[trimethylsilyl]decanoate: Similar structure but with three methyl groups attached to the silicon atom.
Ethyl 2-[dimethyl(phenyl)silyl]decanoate: Contains two methyl groups and one phenyl group attached to the silicon atom.
Uniqueness
Ethyl 2-[methyl(diphenyl)silyl]decanoate is unique due to the presence of two phenyl groups attached to the silicon atom, which can influence its reactivity and interactions with other molecules. This structural feature can provide distinct advantages in certain applications, such as increased stability and specific binding properties.
特性
CAS番号 |
89638-16-4 |
|---|---|
分子式 |
C25H36O2Si |
分子量 |
396.6 g/mol |
IUPAC名 |
ethyl 2-[methyl(diphenyl)silyl]decanoate |
InChI |
InChI=1S/C25H36O2Si/c1-4-6-7-8-9-16-21-24(25(26)27-5-2)28(3,22-17-12-10-13-18-22)23-19-14-11-15-20-23/h10-15,17-20,24H,4-9,16,21H2,1-3H3 |
InChIキー |
OOGUYQVZJFWQAQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC(C(=O)OCC)[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Phenyl-6,10-dioxaspiro[4.5]dec-1-ene-4,4-dicarbonitrile](/img/structure/B14389425.png)
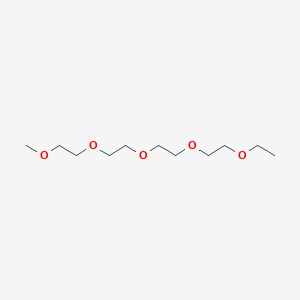
![2,3,5,6,7-Penta(propan-2-yl)bicyclo[2.2.1]heptaphosphane](/img/structure/B14389444.png)
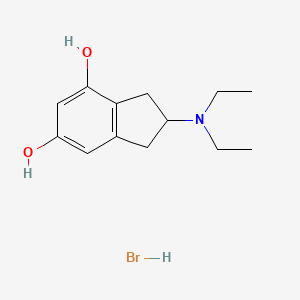
![Methyl 2-azido-3-[(pyrimidin-2-yl)sulfanyl]propanoate](/img/structure/B14389451.png)
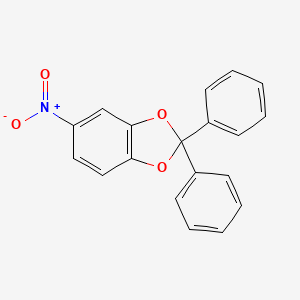

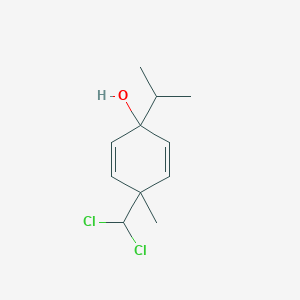
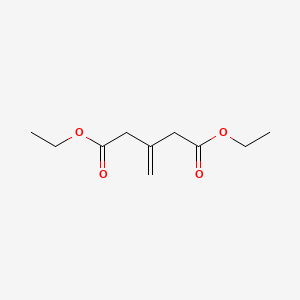
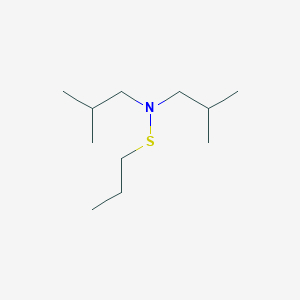
![4-[Bis(4-fluorophenyl)methoxy]piperidine](/img/structure/B14389481.png)
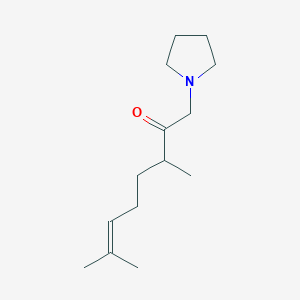
silane](/img/structure/B14389498.png)
![(4-Bromophenyl)[6-methyl-2-(piperidin-1-yl)pyridin-3-yl]methanone](/img/structure/B14389514.png)
